3,7-Diazabicyclo[3.3.1]nonane dihydrochloride
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Overview
Description
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride is a bicyclic organic compound with the molecular formula C7H14N2.2ClH. It is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework. This compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity .
Mechanism of Action
Target of Action
The primary targets of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride are AMPA receptors . These receptors are a type of glutamate receptor, which are involved in fast synaptic transmission in the central nervous system .
Mode of Action
This compound acts as a positive allosteric modulator of AMPA receptors . This means that it enhances the activity of these receptors, but only in the presence of their natural ligand, glutamate . It binds to AMPA receptors at a fundamentally different location than other known positive allosteric modulators .
Biochemical Pathways
The activation of AMPA receptors by this compound facilitates glutamatergic neurotransmission in the central nervous system . This can have various downstream effects, including the induction of neurotrophic factors BDNF and NGF, which are responsible for the survival of existing functioning neurons, as well as growth and differentiation, and the formation of new synapses .
Result of Action
The activation of AMPA receptors by this compound can have various molecular and cellular effects. It has been shown to have a cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . It may also accelerate the period of convalescence after neurodegenerative states, exhibit an antidepressant effect, and have neuroprotective properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s storage temperature is 4 degrees Celsius Other factors such as pH, presence of other substances, and specific conditions within the body could also potentially influence its action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of a dicarboxylic acid ester with a diamine under controlled conditions. One common method includes the use of a dicarboxylic acid ester, such as dimethyl malonate, which is reacted with a diamine like ethylenediamine. The reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or distillation. The purity of the final product is often enhanced through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter receptors.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: This compound shares the same bicyclic structure but lacks the dihydrochloride component.
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane: This derivative includes propyl groups attached to the nitrogen atoms, altering its chemical properties.
Uniqueness
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride is unique due to its dual nitrogen atoms within a bicyclic framework, which imparts distinct reactivity and stability. Its ability to modulate AMPA receptors sets it apart from other similar compounds, making it a valuable tool in neurological research and potential therapeutic applications .
Properties
IUPAC Name |
3,7-diazabicyclo[3.3.1]nonane;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6-2-8-4-7(1)5-9-3-6;;/h6-9H,1-5H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILZEHFTWOTZKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CNC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402430-53-8 |
Source
|
Record name | 3,7-diazabicyclo[3.3.1]nonane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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